molecular formula C12H8ClFO3S B290941 4-Chlorophenyl 4-fluorobenzenesulfonate

4-Chlorophenyl 4-fluorobenzenesulfonate

Cat. No.: B290941
M. Wt: 286.71 g/mol
InChI Key: CGCGYWPAJMIDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl 4-fluorobenzenesulfonate is a sulfonate ester featuring a 4-chlorophenyl group linked via a sulfonate bridge to a 4-fluorophenyl moiety. This compound is structurally characterized by the presence of halogen atoms (chlorine and fluorine) at the para positions of both aromatic rings. Such halogenation patterns are known to influence electronic properties, reactivity, and biological interactions due to the electron-withdrawing effects of halogens . The compound is synthesized through the reaction of 4-chlorophenol with 4-fluorobenzenesulfonyl chloride, a method analogous to other sulfonate esters described in the literature .

Properties

Molecular Formula

C12H8ClFO3S

Molecular Weight

286.71 g/mol

IUPAC Name

(4-chlorophenyl) 4-fluorobenzenesulfonate

InChI

InChI=1S/C12H8ClFO3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H

InChI Key

CGCGYWPAJMIDKL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • 4-Chlorophenyl 4-Chlorobenzenesulfonate: This analog replaces the 4-fluorophenyl group with a second 4-chlorophenyl moiety.
  • 4-Fluorophenyl 4-Fluorobenzenesulfonate : The absence of chlorine reduces lipophilicity, which may affect membrane permeability in biological systems. Fluorine’s smaller atomic radius allows tighter binding in enzyme active sites, as observed in antibacterial studies .
  • Biphenyl-4-sulfonyl chloride derivatives : These compounds lack the ester linkage, instead featuring a sulfonyl chloride group. Their reactivity is higher, making them intermediates for further functionalization .

Computational and Spectroscopic Insights

  • DFT Studies : Chlorophenyl groups increase molecular dipole moments compared to fluorophenyl analogs, influencing solubility and crystallinity. For example, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one shows distinct electronic transitions in UV-Vis spectra due to chlorine’s polarizability .

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